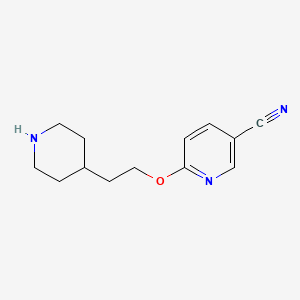

6-(2-Piperidin-4-ylethoxy)nicotinonitrile

Description

Properties

IUPAC Name |

6-(2-piperidin-4-ylethoxy)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c14-9-12-1-2-13(16-10-12)17-8-5-11-3-6-15-7-4-11/h1-2,10-11,15H,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIAHKSDBCCZPQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCOC2=NC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Piperidin-4-ylethoxy)nicotinonitrile typically involves the reaction of nicotinonitrile with a piperidine derivative. One common method includes the nucleophilic substitution reaction where the piperidine ring is introduced to the nicotinonitrile core through an ethoxy linker. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-(2-Piperidin-4-ylethoxy)nicotinonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the nitrile group or other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and bases like sodium hydride for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or other reduced forms of the compound .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 6-(2-Piperidin-4-ylethoxy)nicotinonitrile typically involves the reaction of nicotinonitrile derivatives with piperidine-based reagents. The structural characteristics of this compound can be elucidated through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which confirm the presence of the piperidine moiety and the nitrile functional group.

Anticancer Properties

Recent studies have demonstrated that derivatives of nicotinonitrile, including this compound, exhibit potent cytotoxic effects against various cancer cell lines. For instance, compounds derived from nicotinonitrile have shown IC50 values in the nanomolar range against lung and colon cancer cell lines, indicating their potential as anticancer agents .

Antimicrobial Activity

Nicotinonitrile derivatives have also been evaluated for their antimicrobial properties. Research indicates that these compounds possess significant antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .

Neuroprotective Effects

The neuroprotective potential of this compound has been highlighted in studies focusing on neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems suggests it may offer therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease .

Anticancer Efficacy

A comprehensive study assessed the anticancer efficacy of this compound against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The results indicated a substantial increase in apoptotic cell death, with an IC50 value suggesting high potency against these cancer types .

Antimicrobial Screening

In another study, a series of nicotinonitrile derivatives were synthesized and screened for their antimicrobial properties. The results demonstrated that several derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, reinforcing the potential of this compound as a lead compound in antibiotic development .

Computational Studies

Advanced computational techniques such as molecular docking and density functional theory (DFT) have been employed to predict the binding affinity of this compound to various biological targets, including enzymes involved in cancer progression and microbial resistance mechanisms. These studies provide insights into the compound's mechanism of action and help identify potential modifications to enhance its efficacy .

Conclusion and Future Directions

The applications of this compound in scientific research are vast, particularly in the fields of oncology and infectious disease treatment. Continued exploration into its biological activities, alongside structural optimization through synthetic chemistry and computational modeling, may yield novel therapeutic agents with improved efficacy and safety profiles.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 6-(2-Piperidin-4-ylethoxy)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and nicotinonitrile moiety play crucial roles in binding to these targets, modulating their activity, and triggering downstream effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Nicotinonitrile derivatives exhibit structural diversity based on substituent patterns, which directly impact their physicochemical properties and biological activities. Below is a detailed comparison of 6-(2-Piperidin-4-ylethoxy)nicotinonitrile with key analogs:

Structural Analogues

Physicochemical Properties

- In contrast, rigid analogs like 6-(4-aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile exhibit planar aromatic systems with dihedral angles of ~25° between the pyridine and substituent rings, which may enhance π-π stacking interactions .

- Solubility: Piperidine-containing derivatives (e.g., 6-(piperidin-4-yloxy)nicotinonitrile hydrochloride) are likely more water-soluble due to protonatable amines, whereas bromobenzofuran analogs may exhibit lower solubility due to hydrophobic groups .

Stability and Crystallography

- Crystal Packing: The 4-aminophenyl-thienyl derivative forms hydrogen-bonded chains via N–H⋯N interactions, stabilizing its crystal lattice .

- Thermal Stability : Ethoxy-linked compounds (e.g., the target molecule) likely have moderate thermal stability, whereas halogenated derivatives (e.g., bromobenzofuran analogs) may decompose at higher temperatures due to C–Br bond lability .

Biological Activity

6-(2-Piperidin-4-ylethoxy)nicotinonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C13H16N2O

- Molecular Weight : 216.28 g/mol

This compound exhibits its biological effects primarily through interactions with specific receptors and enzymes. The piperidine ring enhances its ability to penetrate biological membranes, potentially increasing its bioavailability. The nitrile group may interact with various biological targets, including enzymes involved in cellular signaling pathways.

Anticancer Activity

Research has indicated that derivatives of nicotinonitriles, including this compound, demonstrate significant cytotoxic effects against various cancer cell lines. A study evaluated several nicotinonitrile derivatives for their antiproliferative activities against human cancer cell lines such as NCI-H460 (lung cancer) and RKOP-27 (colon cancer). The results showed promising IC50 values, suggesting effective inhibition of cell proliferation.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | NCI-H460 | 25 ± 2.6 |

| This compound | RKOP-27 | 16 ± 3.1 |

These findings indicate that this compound could be a potential candidate for further development as an anticancer agent .

Antimicrobial Activity

In addition to anticancer properties, this compound has been investigated for its antimicrobial activity. Studies have shown that certain nicotinonitrile derivatives exhibit significant inhibition against bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Study on Anticancer Effects

A recent study synthesized various nicotinonitrile derivatives to evaluate their anticancer properties. Among these, this compound showed notable efficacy against multiple cancer cell lines. The study reported that the compound's structural features contributed to its enhanced cytotoxicity, highlighting the importance of the piperidine moiety in modulating biological activity .

In Vivo Studies

In vivo studies using animal models have also been conducted to assess the therapeutic potential of this compound. Preliminary results indicated that treatment with this compound led to a reduction in tumor size compared to control groups. These findings support the need for further investigation into its pharmacokinetics and long-term effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(2-Piperidin-4-ylethoxy)nicotinonitrile, and how can intermediates be characterized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling. For example:

Chlorination : Use POCl₃/PCl₅ to introduce reactive sites on the nicotinonitrile core (e.g., converting hydroxyl to chloro groups) .

Etherification : React the chlorinated intermediate with 2-(piperidin-4-yl)ethanol under basic conditions (e.g., K₂CO₃ in DMF) to form the ethoxy linkage .

Purification : Employ column chromatography or recrystallization (ethanol/water mixtures) for isolation.

- Characterization : Use ¹H/¹³C NMR (e.g., δ 85.8 for cyano carbons, aromatic protons at 7.35–8.42 ppm) and LC-MS for structural confirmation .

Q. Which analytical techniques are critical for verifying the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : Assign aromatic protons (6.28–8.42 ppm) and nitrile carbons (δ ~110–120 ppm) to confirm substitution patterns .

- HPLC-PDA : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 95:5) to assess purity (>95%) and detect byproducts .

- Elemental Analysis : Validate empirical formula (C₁₈H₂₂N₄O) with ≤0.3% deviation .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Storage : Keep in airtight containers at 2–8°C, away from ignition sources (P210 precaution) .

- Waste Disposal : Neutralize with dilute HCl before transferring to halogenated waste streams .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis of this compound?

- Methodological Answer :

- Factor Screening : Use fractional factorial designs to test variables (e.g., solvent polarity, temperature, catalyst loading) .

- Response Surface Methodology (RSM) : Model interactions between reaction time (12–24 h) and POCl₃ stoichiometry (1.2–2.0 eq) to maximize yield .

- Validation : Confirm optimal conditions (e.g., 80°C, 18 h, 1.5 eq POCl₃) with triplicate runs (RSD ≤5%) .

Q. How can computational chemistry resolve discrepancies in spectroscopic data for this compound?

- Methodological Answer :

- DFT Calculations : Simulate NMR chemical shifts (e.g., Gaussian09/B3LYP/6-311+G(d,p)) to cross-validate experimental δ values .

- Molecular Dynamics : Predict solubility in DMSO/water mixtures using COSMO-RS .

- X-ray Crystallography : Resolve ambiguous NOE correlations by determining crystal packing .

Q. What strategies mitigate side reactions during piperidinylethoxy group installation?

- Methodological Answer :

- Protection/Deprotection : Temporarily protect the piperidine nitrogen with Boc groups to prevent undesired alkylation .

- Microwave Assistance : Reduce reaction time (30 min vs. 18 h) to minimize decomposition via controlled microwave heating (100°C, 150 W) .

- In Situ Monitoring : Use FTIR to track nitrile (2240 cm⁻¹) and ether (1250 cm⁻¹) bond formation .

Q. How can machine learning improve the prediction of this compound’s bioactivity or reactivity?

- Methodological Answer :

- Data Curation : Compile datasets of nicotinonitrile derivatives with associated IC₅₀ values or reaction yields .

- Model Training : Use Random Forest or ANN algorithms to correlate substituent effects (e.g., piperidine ring size) with activity .

- Validation : Apply leave-one-out cross-validation (LOOCV) to ensure R² >0.85 for predictive accuracy .

Data Management and Reproducibility

Q. What tools ensure robust data management for studies involving this compound?

- Methodological Answer :

- ELN Platforms : Use LabArchives or Chemotion to archive spectral data, reaction conditions, and purity metrics .

- Metadata Tagging : Annotate HPLC chromatograms with column type (C18), mobile phase (ACN:H₂O), and retention times .

- Version Control : Track iterative synthetic protocols using Git repositories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.